2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one
Overview
Description
2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyridazin-3(2H)-ones have been shown to interact with a wide range of biological targets due to their diverse pharmacological activities . The specific targets would depend on the functional groups attached to the pyridazin-3(2H)-one core.
Mode of Action
The mode of action of pyridazin-3(2H)-ones can vary greatly depending on their structure and the biological target they interact with. For example, some pyridazin-3(2H)-ones have been reported to inhibit the production of prostaglandins by blocking cyclooxygenase (COX) enzymes .
Biochemical Pathways
Pyridazin-3(2H)-ones can affect a variety of biochemical pathways due to their diverse pharmacological activities. They have been reported to have anti-inflammatory, antihypertensive, antiplatelet, and cardiotonic activities, among others .
Result of Action
The molecular and cellular effects of pyridazin-3(2H)-ones can vary greatly depending on their structure and the biological target they interact with. For example, some pyridazin-3(2H)-ones have been reported to have vasodilating activity .
Biochemical Analysis
Biochemical Properties
2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides . This inhibition can lead to increased levels of cyclic AMP and cyclic GMP, which are important secondary messengers in cellular signaling pathways. Additionally, this compound can bind to calcium ions, influencing calcium-dependent processes in cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting phosphodiesterase enzymes, it can enhance the signaling pathways mediated by cyclic AMP and cyclic GMP . This modulation can lead to changes in gene expression, affecting various cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to phosphodiesterase enzymes, inhibiting their activity and leading to increased levels of cyclic nucleotides . This binding interaction is crucial for its role in modulating cellular signaling pathways. Additionally, the compound can interact with calcium ions, stabilizing calcium-induced conformational changes in proteins such as troponin C . This interaction can influence muscle contraction and other calcium-dependent processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of modulating cyclic nucleotide levels and calcium-dependent processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as antihypertensive and anti-inflammatory properties . At higher doses, it can exhibit toxic or adverse effects, including potential cardiotoxicity due to its interaction with calcium ions . Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as phosphodiesterases and calcium-binding proteins, influencing metabolic flux and metabolite levels . The compound can also affect the synthesis and degradation of cyclic nucleotides, playing a role in cellular energy metabolism and signaling .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, influencing its localization and activity . The compound’s distribution is crucial for its therapeutic effects, as it needs to reach target sites within cells to exert its biochemical actions .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with calcium ions can localize it to regions where calcium signaling is prominent, such as the sarcoplasmic reticulum in muscle cells . This localization is critical for its role in modulating calcium-dependent processes and cellular signaling pathways .
Properties
IUPAC Name |
2-(2-aminoethyl)-6,8-dihydro-5H-pyrano[3,4-c]pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-2-3-12-9(13)5-7-1-4-14-6-8(7)11-12/h5H,1-4,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOHAXJGLFTPFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NN(C(=O)C=C21)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.